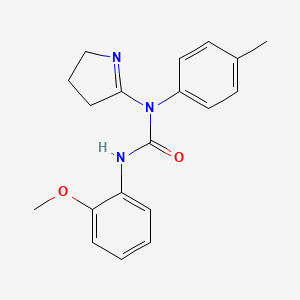

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea

Description

This urea derivative features a central pyrrolidine ring substituted with a 4-methylphenyl group and a 2-methoxyphenyl group via urea linkages. Its molecular formula is C₂₀H₂₃N₃O₂ (MW: 337.4 g/mol), with structural analogs differing in substituents on the aromatic rings or the heterocyclic core .

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXRWRCRAJCMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, a compound with the CAS number 898414-74-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21N3O2

- Molecular Weight : 323.4 g/mol

The compound features a unique structure comprising a pyrrole ring, methoxyphenyl, and methylphenyl groups linked through a urea moiety. This structural configuration is essential for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 3,4-dihydro-2H-pyrrole with isocyanates derived from methoxyphenyl and methylphenyl under controlled conditions. Common solvents include dichloromethane, with triethylamine often used as a catalyst .

Anticancer Activity

Research indicates that derivatives of diaryl ureas exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |

The mechanism underlying this activity involves interactions with specific molecular targets such as BRAF proteins, where hydrogen bonding between the urea structure and amino acid residues enhances binding affinity .

Enzyme Interaction Studies

The compound has also been studied for its potential use in enzyme interaction assays due to its structural properties. The urea moiety allows it to act as a probe or ligand in biochemical assays, indicating its versatility in drug discovery applications.

Case Studies

A notable study involved the evaluation of various diaryl urea derivatives for their anticancer properties. The results demonstrated that modifications to the phenyl groups significantly influenced their biological activity. Compounds with electron-donating substituents exhibited enhanced potency against cancer cell lines compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Urea Derivatives (HBK Series)

Compounds HBK14–HBK19 () share the 2-methoxyphenyl group and aryl substitutions but differ in their core structure (piperazine vs. pyrrolidine). Key distinctions include:

- HBK15: Incorporates a 2-chloro-6-methylphenoxy group, enhancing steric bulk and lipophilicity compared to the target compound’s 4-methylphenyl group.

Table 1: Structural and Molecular Comparisons

Triazine-Linked Urea Derivatives

Compound 12 (), a triazine derivative with morpholino groups, shares the urea linkage but diverges significantly:

- Morpholino Groups: Increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility over the target compound’s hydrophobic 4-methylphenyl group .

Pyrazole-Urea Hybrids

The crystal structure in describes 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-(2-hydroxyethyl)urea , which shares the 4-methylphenyl group but replaces pyrrolidine with a pyrazole ring. Key differences:

- Hydroxyethyl Group : Introduces hydrogen-bonding capability absent in the target compound.

Research Findings and Trends

Substituent Effects :

- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce metabolic stability compared to halogenated analogs (e.g., HBK15) .

- Bulky substituents (e.g., tert-butyl in ) improve target specificity but may limit bioavailability .

Core Structure Impact :

- Pyrrolidine (target compound) vs. piperazine (HBK series): Pyrrolidine’s constrained geometry may favor binding to deeper hydrophobic pockets in enzymes .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : A modified Baker-Venkataram rearrangement or reflux with phenyl hydrazine in ethanol/acetic acid (7 hours, 45% yield) is commonly employed for urea derivatives . Key parameters include solvent polarity, temperature (reflux vs. room temperature), and catalyst presence. For example, xylene reflux (25–30 hours) with chloranil (1.4 mmol) followed by NaOH washing and methanol recrystallization is effective for pyrrole intermediates . Table 1 : Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent polarity | Ethanol (polar) vs. xylene (non-polar) | Higher polarity improves urea stability |

| Reaction time | 7–30 hours | Longer time increases cyclization efficiency |

| Catalyst (e.g., chloranil) | 1.2–1.5 mmol | Excess reduces byproduct formation |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 16.83° between methoxyphenyl and pyrrolidine rings) .

- DFT studies (B3LYP/6-311++G** basis set) predict electronic properties and HOMO-LUMO gaps .

- Mass spectrometry (EI-MS) and ¹H/¹³C NMR confirm molecular weight and substituent positions.

Table 2 : Key Crystallographic Data

| Ring System | Dihedral Angle (°) |

|---|---|

| Pyrrolidine vs. methoxyphenyl | 16.83 |

| Pyrrolidine vs. phenyl | 48.97 |

Q. How can aqueous solubility be improved for in vitro assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1%) or formulation with surfactants (e.g., polysorbate 80) enhance solubility. Pfizer’s patent uses aqueous formulations with stabilizers like cyclodextrins for similar urea derivatives . pH adjustments (6.5–7.4) and salt formation (e.g., hydrochloride) are also viable .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Dose-response normalization : Compare EC₅₀ values under standardized conditions (e.g., cell line, incubation time).

- Structural analogs : Test substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) to isolate pharmacophores .

- Meta-analysis : Apply ANOVA to datasets with variables like solvent, assay type, and purity thresholds .

Q. What experimental designs are suitable for ecological risk assessment of this compound?

- Methodological Answer : Adopt split-plot designs with abiotic/biotic compartments (water, soil, biota) and long-term monitoring (5+ years). The INCHEMBIOL project framework recommends: Table 3 : Environmental Study Parameters

| Compartment | Metrics | Duration |

|---|---|---|

| Abiotic | Photodegradation half-life, logP | 6 months |

| Biotic | Bioaccumulation (BCF), metabolite profiling | 2 years |

Q. How do crystallization conditions affect polymorph stability?

- Methodological Answer : Slow evaporation from ethanol yields stable monoclinic crystals (space group P2₁/c), while rapid cooling induces amorphous phases. Diethyl ether/hexane mixtures reduce solvent inclusion .

Q. What methodologies identify degradation products under environmental conditions?

- Methodological Answer :

- LC-HRMS : Track hydroxylation or demethylation products.

- QSPR models : Predict abiotic hydrolysis pathways using Hammett constants for methoxy substituents .

Q. How to validate computational models (DFT/MD) for this compound’s reactivity?

Q. What are the implications of molecular conformation on receptor binding?

- Methodological Answer : Molecular docking (AutoDock Vina) with torsional constraints (e.g., 48.97° phenyl ring angle) identifies steric clashes in binding pockets. Compare with co-crystallized ligands (e.g., kinase inhibitors) .

Q. How to integrate this compound into a broader theoretical framework for urea-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.